molecular formula C20H25N5O3 B2531598 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 902287-74-5

4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2531598
CAS No.: 902287-74-5
M. Wt: 383.452
InChI Key: YZHDGHOULXHJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 4-methoxybenzoyl group

Biochemical Analysis

Biochemical Properties

(4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions are crucial as they inhibit the activity of these enzymes, leading to an increase in acetylcholine levels in the synaptic cleft. The compound’s inhibitory action on AChE and BChE is competitive, meaning it binds to the active site of the enzyme, preventing the substrate from binding .

Cellular Effects

The effects of (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the cholinergic signaling pathway by increasing acetylcholine levels, which in turn can enhance cognitive functions and memory. Additionally, it can alter gene expression patterns related to neuroprotection and synaptic plasticity .

Molecular Mechanism

At the molecular level, (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition is competitive, meaning the compound competes with the natural substrate (acetylcholine) for binding to the enzyme. This results in increased acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cognitive functions and neuroprotection. Its stability and efficacy may decrease over time, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and memory without significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

(4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The interaction with these enzymes can also affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s localization and accumulation can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 6-chloropyridazine under reflux conditions in an anhydrous solvent such as ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine lies in its combination of a morpholine ring, a pyridazine ring, and a piperazine ring with a 4-methoxybenzoyl group

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-17-4-2-16(3-5-17)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-28-15-13-24/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHDGHOULXHJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.